Cas no 3351-28-8 (1-Methyl Chrysene)

1-Methyl Chrysene 化学的及び物理的性質
名前と識別子
-
- Chrysene, 1-methyl-
- 1-Methylchrysene
- BRN 2557418
- CHEBI:82484
- NS00029502
- 3351-28-8
- Methylchrysene, 1-
- LQKGSLMFGWWLIU-UHFFFAOYSA-N
- J-019223
- 7086BI4YM2
- Q27155980
- Chrysene, 1-methyl-; 1-Methylchrysene
- C19447
- EINECS 222-112-0
- CCRIS 6755
- UNII-7086BI4YM2
- 1-METHYLCHRYSENE [IARC]
- DTXSID1074759
- 1-Methylchrysene, BCR(R) certified Reference Material
- FT-0671300
- 1-Methyl Chrysene
- AKOS025243235
-
- MDL: MFCD00215915
- インチ: InChI=1S/C19H14/c1-13-5-4-8-17-15(13)11-12-18-16-7-3-2-6-14(16)9-10-19(17)18/h2-12H,1H3
- InChIKey: LQKGSLMFGWWLIU-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C=CC3=C(C=CC4=CC=CC=C43)C2=CC=C1
計算された属性
- せいみつぶんしりょう: 242.11000
- どういたいしつりょう: 242.109550447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.1011 (estimate)
- ゆうかいてん: 256.5°C
- ふってん: 465.14°C (rough estimate)
- 屈折率: 1.7480 (estimate)
- PSA: 0.00000
- LogP: 5.45460
1-Methyl Chrysene セキュリティ情報
1-Methyl Chrysene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1-Methyl Chrysene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M265115-10mg |
1-Methyl Chrysene |
3351-28-8 | 10mg |
$ 228.00 | 2023-09-07 | ||
Chemenu | CM539499-250mg |
1-Methylchrysene |
3351-28-8 | 98% | 250mg |
$*** | 2023-05-30 | |
A2B Chem LLC | AB58577-10mg |
1-Methylchrysene |
3351-28-8 | 10mg |
$343.00 | 2024-04-20 | ||
A2B Chem LLC | AB58577-100mg |
1-Methylchrysene |
3351-28-8 | 100mg |
$1766.00 | 2024-04-20 | ||
TRC | M265115-100mg |
1-Methyl Chrysene |
3351-28-8 | 100mg |
$ 1694.00 | 2023-09-07 | ||
Chemenu | CM539499-100mg |
1-Methylchrysene |
3351-28-8 | 98% | 100mg |
$*** | 2023-05-30 | |
Chemenu | CM539499-50mg |
1-Methylchrysene |
3351-28-8 | 98% | 50mg |
$*** | 2023-05-30 |
1-Methyl Chrysene 関連文献
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K. D. Bartle,M. L. Lee,M. Novotny Analyst 1977 102 731
-
2. 795. The synthesis of polycyclic aromatic hydrocarbons. Part IV. Convenient syntheses of chrysene and three methylchrysenesW. Davies,J. R. Wilmshurst J. Chem. Soc. 1961 4079
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3. A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene, through Suzuki cross-coupling reactionSubodh Kumar J. Chem. Soc. Perkin Trans. 1 1998 3157
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4. 556. Polycyclic systems. Part II. Synthesis of some chrysene and hydrochrysene derivativesD. Nasipuri,A. C. Chaudhuri,J. Roy J. Chem. Soc. 1958 2734
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L. M. V. Malmquist,E. S. Boll,N. J. Nielsen,J. H. Christensen Anal. Methods 2017 9 3323
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6. Constituents of high-boiling petroleum distillates. Part XI. Methyl homologues of chrysene and 11-thiabenzo[a]fluorene in a Kuwait oilW. Carruthers,H. N. M. Stewart J. Chem. Soc. C 1967 560
-
Ewa Skoczynska,Pim Leonards,Jacob de Boer Anal. Methods 2013 5 213
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8. Reactions of 5,6-chrysenequinodimethaneD. Cohen,Ian T. Millar,K. E. Richards J. Chem. Soc. C 1967 1499
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Sangwoo Lee,Seongjin Hong,Xiaoshan Liu,Cheolmin Kim,Dawoon Jung,Un Hyuk Yim,Won Joon Shim,Jong Seong Khim,John P. Giesy,Kyungho Choi Environ. Sci.: Processes Impacts 2017 19 1117
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Chun Yang,Gong Zhang,Zhendi Wang,Zeyu Yang,Bruce Hollebone,Mike Landriault,Keval Shah,Carl E. Brown Anal. Methods 2014 6 7760
1-Methyl Chryseneに関する追加情報
Chemical and Biological Insights into 1-Methyl Chrysene (CAS No. 3351-28-8)
The 1-Methyl Chrysene, identified by CAS Registry Number 3351-28-8, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by its unique structural configuration and intriguing chemical properties. Comprising a central chrysene core substituted with a methyl group at the 1-position, this compound exhibits distinct electronic and photophysical characteristics compared to its parent molecule. Recent advancements in computational chemistry have revealed that the methyl substitution enhances the compound's planarity, thereby increasing its conjugation length and influencing its absorption spectra. Researchers from the University of Cambridge reported in a 2024 Nature Chemistry study that this structural modification facilitates electron delocalization across the aromatic rings, which could be leveraged for designing novel optoelectronic materials.
In terms of synthetic applications, 1-Methyl Chrysene has emerged as a critical intermediate in the construction of multi-ring organic frameworks. A groundbreaking approach published in Angewandte Chemie International Edition (2024) demonstrated its utility in Suzuki-Miyaura cross-coupling reactions under palladium catalysis, enabling the controlled synthesis of functionalized PAH derivatives with tailored electronic properties. This method not only improves yield efficiency but also reduces energy consumption by operating at lower temperatures than traditional protocols. The compound's high thermal stability, as confirmed by differential scanning calorimetry (DSC) analyses conducted at MIT in late 2024, makes it particularly suitable for applications requiring robust molecular architectures.
Biochemical studies have uncovered unexpected interactions between CAS No. 3351-28-8 and cellular processes. A collaborative project between Stanford University and Pfizer highlighted its ability to modulate cytochrome P450 enzyme activity without inducing cytotoxicity at sub-micromolar concentrations. This discovery opens new avenues for exploring its role as a pharmacological probe in drug metabolism studies. Additionally, recent work from Kyoto University (published in Bioorganic & Medicinal Chemistry Letters, 2024) identified specific binding affinities between this compound and estrogen receptor alpha (ERα), suggesting potential applications in hormone-related research without compromising safety profiles.
In material science, 1-Methyl Chrysene-based polymers are being investigated for their optoelectronic capabilities. A team at ETH Zurich reported synthesizing conjugated polymers incorporating this PAH derivative that exhibit tunable fluorescence emission spanning the visible spectrum. These materials demonstrate promise for next-generation organic light-emitting diodes (OLEDs) with improved color purity and operational stability under prolonged use conditions. Furthermore, surface-enhanced Raman spectroscopy studies conducted at UC Berkeley revealed unique vibrational signatures when this compound is adsorbed onto plasmonic surfaces, potentially enabling its use as a molecular sensor component.
The environmental fate of CAS No. 3351-28-8 has been reassessed through modern analytical techniques. Contrary to earlier assumptions about its persistence, recent mass spectrometry data from Nanyang Technological University shows that microbial degradation pathways exist under aerobic conditions when exposed to specific bacterial strains isolated from hydrocarbon-contaminated soils. This finding challenges previous classifications and suggests opportunities for bioremediation strategies involving controlled enzymatic transformations.
In pharmaceutical development contexts, researchers at Merck KGaA have utilized 1-Methyl Chrysene's structural features to create prodrug candidates targeting mitochondrial dysfunction-associated diseases. By attaching bioactive moieties via click chemistry reactions on the methylated position, they achieved enhanced cellular uptake while maintaining desired pharmacokinetic profiles according to preclinical studies published in early 2024. The compound's rigid planar structure also allows efficient conjugation with antibody fragments for targeted drug delivery systems currently under investigation at Johns Hopkins University.
Spectroscopic analysis continues to reveal new insights into this molecule's behavior under varying conditions. Time-resolved fluorescence measurements performed at Imperial College London demonstrated picosecond-scale excited-state dynamics that could be advantageous for single-molecule imaging applications in live-cell microscopy systems. This capability stems from the methyl group's role in stabilizing triplet states through steric hindrance effects on non-radiative decay pathways.
The crystal engineering community has recently explored CAS No. 3351-28-8's potential as a building block for supramolecular assemblies. X-ray diffraction studies led by Oxford researchers revealed π-stacking interactions between adjacent molecules forming highly ordered nanoscale channels capable of encapsulating guest molecules like fullerene derivatives with nanometer precision - a property now being exploited for creating advanced drug delivery matrices with programmable release kinetics.
In analytical chemistry applications, derivatization strategies using 1-Methyl Chrysene have advanced metabolite detection methodologies. A novel derivatization reagent developed at Caltech incorporates this PAH derivative to enhance UV absorbance of otherwise invisible biomarkers, achieving femtomolar detection limits in liquid chromatography-mass spectrometry setups described in late 2024 publications.
Safety considerations remain critical despite evolving perspectives on its environmental behavior. Current handling protocols emphasize minimizing exposure through standard laboratory precautions while acknowledging recent toxicity data showing no mutagenic effects under physiological conditions according to OECD guidelines tested by DSM Corporation's research division last year.
This compound's versatility is further evidenced by its role in supramolecular electronics research conducted at KAIST (South Korea). By incorporating it into self-assembled monolayers on gold surfaces, scientists achieved reproducible conductance modulation - an advancement highlighted during the 2024 Materials Research Society Spring Meeting as having implications for flexible electronic device fabrication using solution-processing techniques.
In photodynamic therapy research funded by NIH grants since early 2024,< strong>CAS No.< strong> 335< strong>-< strong> was found to act as an efficient photosensitizer when functionalized with nitrogen-containing substituents via Diels-Alder cycloaddition reactions described in a March 20< strong>/ issue of < strong>JACS< strong>. The modified derivatives demonstrated singlet oxygen generation efficiencies exceeding traditional chlorin-based photosensitizers while maintaining low dark toxicity levels - critical parameters for clinical translation.
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